molecular formula C13H18N6O B7053107 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine

4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine

Cat. No.: B7053107
M. Wt: 274.32 g/mol
InChI Key: VILIYKSIBAHWCT-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a pyrimidine and a triazole moiety

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-10-5-11(2)17-13(16-10)18-3-4-20-12(6-18)7-19-9-14-8-15-19/h5,8-9,12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILIYKSIBAHWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOC(C2)CN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and triazole intermediates, followed by their coupling with morpholine.

    Synthesis of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Synthesis of Triazole Intermediate:

    Coupling Reaction: The final step involves the nucleophilic substitution reaction where the pyrimidine and triazole intermediates are coupled with morpholine under basic conditions, often using a catalyst such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the triazole or pyrimidine moieties can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions with catalysts like sodium hydride (NaH).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of new heterocyclic compounds with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole and pyrimidine moieties can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)piperidine
  • 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)thiazole
  • 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)oxazole

Uniqueness

Compared to similar compounds, 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties. The presence of both pyrimidine and triazole rings in the same molecule allows for diverse interactions with biological targets, enhancing its potential as a versatile bioactive compound.

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